molecular formula C11H7N3O2S B189668 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 7120-14-1

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B189668
CAS RN: 7120-14-1
M. Wt: 245.26 g/mol
InChI Key: JLETUFGLJXMETA-UHFFFAOYSA-N
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Description

“6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 7120-14-1 . It has a molecular weight of 245.26 . This compound is a solid in physical form .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been reported in the literature . A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The molecular structure of “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” can be represented by the linear formula C11H7N3O2S . The InChI Code for this compound is 1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H .

It has a melting point of 280-281°C .

Scientific Research Applications

  • Antimycobacterial Agents

    • Field: Pharmaceutical Sciences
    • Application: The compound has been used in the design and synthesis of new antimycobacterial agents .
    • Method: The compound was synthesized and combined with piperazine and various 1,2,3 triazoles .
    • Results: The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis .
  • Anticancer Activity

    • Field: Medicinal Chemistry
    • Application: The compound has been used in the development of new derivatives that exhibit diverse pharmacological activities .
    • Method: A new library of derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer was designed and synthesized .
    • Results: The derivatives were tested for their in vitro anticancer activity against four human cancer cell lines .
  • Antibacterial Agents

    • Field: Pharmaceutical Sciences
    • Application: Certain compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used as antibacterial agents .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Anti-inflammatory Agents

    • Field: Pharmaceutical Sciences
    • Application: Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anti-inflammatory properties .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Cardiotonic Agents

    • Field: Pharmaceutical Sciences
    • Application: Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess cardiotonic properties .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Diuretic Agents

    • Field: Pharmaceutical Sciences
    • Application: Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess diuretic properties .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Oxidation Inhibitors

    • Field: Chemical Engineering
    • Application: Some thiadiazole derivatives, which include “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole”, are used as oxidation inhibitors .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Cyanine Dyes

    • Field: Chemical Engineering
    • Application: Some thiadiazole derivatives, which include “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole”, are used in the manufacture of cyanine dyes .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Metal Chelating Agents

    • Field: Chemical Engineering
    • Application: Some thiadiazole derivatives, which include “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole”, are used as metal chelating agents .
    • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Field: Agricultural Sciences
  • Application: Certain compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used as herbicidal agents .
  • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Field: Chemical Engineering
  • Application: Certain compounds incorporating the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used in the manufacture of dyes .
  • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .
  • Field: Pharmaceutical Sciences
  • Application: A lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant .
  • Method & Results: Specific details about the methods of application or experimental procedures, and the results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on “6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their anticancer activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of interest.

properties

IUPAC Name

6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLETUFGLJXMETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310769
Record name 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

CAS RN

7120-14-1
Record name 7120-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231625
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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